REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].[CH:10](O)=[O:11]>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][CH:10]=[O:11])[CH:6]=[CH:7][C:8]=1[F:9]
|
Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
106 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered
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Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1F)NC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |